Diethyl(phenyl)phosphane;nickel

Description

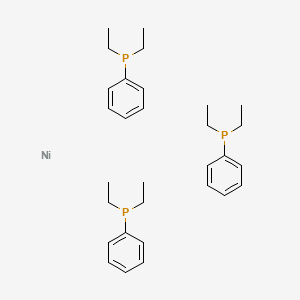

Diethyl(phenyl)phosphane (CAS 1605-53-4, C₁₀H₁₅P) is a monodentate phosphine ligand with a phenyl group and two ethyl substituents on the phosphorus atom. Its nickel complexes are widely used in catalysis and coordination chemistry due to the ligand’s moderate electron-donating ability and steric bulk. The ligand’s synthesis typically involves reacting chlorophosphines with organolithium reagents . In nickel complexes, Diethyl(phenyl)phosphane coordinates via the phosphorus atom, forming tetrahedral or square-planar geometries depending on oxidation state and ancillary ligands .

Properties

CAS No. |

61994-79-4 |

|---|---|

Molecular Formula |

C30H45NiP3 |

Molecular Weight |

557.3 g/mol |

IUPAC Name |

diethyl(phenyl)phosphane;nickel |

InChI |

InChI=1S/3C10H15P.Ni/c3*1-3-11(4-2)10-8-6-5-7-9-10;/h3*5-9H,3-4H2,1-2H3; |

InChI Key |

GUZJTMNXXNVAQF-UHFFFAOYSA-N |

Canonical SMILES |

CCP(CC)C1=CC=CC=C1.CCP(CC)C1=CC=CC=C1.CCP(CC)C1=CC=CC=C1.[Ni] |

Origin of Product |

United States |

Preparation Methods

Alkylation of Phenylphosphine

Diethyl(phenyl)phosphane (C6H5P(C2H5)2) is a tertiary phosphine ligand synthesized via sequential alkylation of phenylphosphine. The process begins with the preparation of phenylphosphine (C6H5PH2), which can be achieved through the disproportionation of phenyl phosphorous acid under nitrogen. Subsequent alkylation involves reacting phenylphosphine with ethyl halides (e.g., ethyl bromide) in the presence of a strong base, such as sodium hydride, to yield diethyl(phenyl)phosphane:

$$

\text{C}6\text{H}5\text{PH}2 + 2 \text{C}2\text{H}5\text{Br} \xrightarrow{\text{NaH}} \text{C}6\text{H}5\text{P}(\text{C}2\text{H}5)2 + 2 \text{HBr}

$$

This method requires anhydrous conditions and inert atmosphere handling to prevent oxidation of the phosphine.

Grignard Reaction with Dichlorophenylphosphine

An alternative route involves dichlorophenylphosphine (C6H5PCl2) as a starting material. Reaction with ethyl Grignard reagents (C2H5MgBr) in tetrahydrofuran (THF) facilitates substitution of chlorine atoms with ethyl groups:

$$

\text{C}6\text{H}5\text{PCl}2 + 2 \text{C}2\text{H}5\text{MgBr} \rightarrow \text{C}6\text{H}5\text{P}(\text{C}2\text{H}5)2 + 2 \text{MgBrCl}

$$

This method offers higher yields (>85%) and avoids the handling of volatile phenylphosphine intermediates.

Preparation of Nickel Diethyl(phenyl)phosphane Complexes

Ligand Substitution with Nickel Chloride

Nickel(II) chloride hexahydrate (NiCl2·6H2O) serves as a common precursor for synthesizing phosphine complexes. Reaction with diethyl(phenyl)phosphane in ethanol under reflux conditions produces a tetrakis-phosphine nickel(II) complex:

$$

\text{NiCl}2 + 4 \text{C}6\text{H}5\text{P}(\text{C}2\text{H}5)2 \rightarrow [\text{Ni}(\text{P}(\text{C}6\text{H}5)(\text{C}2\text{H}5)2)4]\text{Cl}_2

$$

The reaction requires rigorous exclusion of oxygen to prevent ligand oxidation. Yields typically range from 70–80%, with purity confirmed via elemental analysis.

Reductive Complexation with Nickel(0) Precursors

Zero-valent nickel precursors, such as bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)2), react with diethyl(phenyl)phosphane under inert atmospheres to form low-oxidation-state complexes. For example:

$$

\text{Ni(COD)}2 + 2 \text{C}6\text{H}5\text{P}(\text{C}2\text{H}5)2 \rightarrow \text{Ni}(\text{P}(\text{C}6\text{H}5)(\text{C}2\text{H}5)2)2 + 2 \text{COD}

$$

This method is advantageous for generating electron-rich nickel centers, which are pivotal in catalytic applications.

Characterization of Nickel Diethyl(phenyl)phosphane Complexes

Spectroscopic Analysis

Thermogravimetric Analysis (TGA)

Thermolysis of nickel phosphine complexes under nitrogen or forming gas (N2/H2) yields nickel sulfides or phosphides, depending on the atmosphere. For instance, decomposition at 300–450°C produces Ni3S2 or Ni9S8 phases, as observed in analogous nickel dithiocarbamate systems.

Comparative Analysis of Synthetic Methods

| Method | Precursor | Conditions | Yield (%) | Key Advantages |

|---|---|---|---|---|

| Ligand Substitution | NiCl2·6H2O | Ethanol, reflux | 70–80 | Simplicity, high reproducibility |

| Reductive Complexation | Ni(COD)2 | THF, RT, N2 | 85–90 | Access to low-valent Ni complexes |

Chemical Reactions Analysis

Types of Reactions

Diethyl(phenyl)phosphane;nickel undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form nickel(III) or nickel(IV) species.

Reduction: Reduction reactions can convert nickel(II) to nickel(0) species.

Substitution: Ligand substitution reactions can occur, where the diethyl(phenyl)phosphane ligand is replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the nickel center .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nickel(III) or nickel(IV) complexes, while reduction reactions may produce nickel(0) species. Substitution reactions can result in a variety of nickel complexes with different ligands .

Scientific Research Applications

Diethyl(phenyl)phosphane;nickel has several scientific research applications:

Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation processes.

Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.

Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent and its interactions with biological molecules.

Mechanism of Action

The mechanism of action of diethyl(phenyl)phosphane;nickel involves the coordination of the diethyl(phenyl)phosphane ligand to the nickel center, which can influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions. In catalysis, the nickel center can facilitate various chemical transformations by providing a reactive site for substrate binding and activation .

Comparison with Similar Compounds

Comparison with Similar Nickel-Phosphane Complexes

Electronic and Steric Properties

Phosphine ligands are characterized by their Tolman Electronic Parameter (TEP) and Tolman Cone Angle , which influence catalytic activity.

*Estimated based on analogous phosphines.

Key Observations :

- Diethyl(phenyl)phosphane has lower steric bulk compared to PPh₃ (cone angle 132° vs. 145°), allowing faster ligand substitution in catalytic cycles .

- Its electron-donating ethyl groups enhance metal-to-ligand backdonation, stabilizing low-valent nickel(0) intermediates in cross-coupling reactions .

- Chiral ligands like (S)-(+)-Neomenthyldiphenylphosphine introduce enantioselectivity in asymmetric catalysis, a feature absent in Diethyl(phenyl)phosphane .

Catalytic Performance

Asymmetric Reductive Coupling

- (S)-(+)-Neomenthyldiphenylphosphine enables >90% enantiomeric excess (ee) in nickel-catalyzed alkyne-aldehyde couplings, outperforming Diethyl(phenyl)phosphane, which lacks chiral centers .

- Diethyl(phenyl)phosphane is more suited for non-stereoselective reactions, such as propargylation of aldehydes, where ligand exchange kinetics dominate efficiency .

Hydrogenation and Proton Reduction

- Nickel complexes with bidentate ligands (e.g., o-MeO-dppe) exhibit autoionization equilibria in solution, forming cationic [NiL₂]²⁺ species that enhance stability in polar solvents. Diethyl(phenyl)phosphane complexes lack this behavior, limiting their utility in aqueous-phase catalysis .

- Bis-carbene Ni catalysts (e.g., pyridine-functionalized NHCs) show superior stability in water compared to phosphane-based systems, though Diethyl(phenyl)phosphane remains cost-effective for organic-phase reactions .

Structural Insights

- Tris(phosphane)nickel(0) complexes (e.g., (dmpe)(PR₃)Ni(C₂H₄)) reveal that Diethyl(phenyl)phosphane’s smaller cone angle allows tighter ethene coordination , enhancing alkene insertion rates in polymerization .

- In contrast, bulky PPh₃ ligands stabilize tetrakis(phosphane)nickel(0) species, which are less reactive toward substrate binding .

Q & A

What are the optimal synthetic routes and characterization methods for nickel(0) complexes supported by diethyl(phenyl)phosphane ligands?

Basic Research Focus

Nickel(0) phosphane complexes are typically synthesized via ligand substitution reactions. For example, tris(phosphane)nickel(0)-ethene complexes [(dmpe)(PR₃)Ni(C₂H₄)] are prepared by reacting Ni(COD)₂ (COD = 1,5-cyclooctadiene) with phosphane ligands (e.g., PR₃ = diethyl(phenyl)phosphane) in tetrahydrofuran (THF) under inert atmospheres . Key characterization techniques include:

- ³¹P NMR spectroscopy : To confirm ligand coordination and monitor ligand exchange equilibria.

- X-ray crystallography : To determine tetrahedral geometry around nickel, as demonstrated for [(dmpe)(PPh₃)Ni(C₂H₄)] .

- Kinetic studies : To evaluate thermolability and ligand substitution rates.

How do steric and electronic properties of phosphane ligands influence the stability and reactivity of nickel(0) complexes?

Advanced Research Focus

The ligand’s substituents critically determine complex stability:

- Steric effects : Bulky terphenyl phosphanes (e.g., PMe₂ArDtbp₂) fail to displace COD ligands from Ni(COD)₂, while less hindered ligands (e.g., PMe₂ArPh₂) form stable Ni(0) adducts instantly in THF .

- Electronic effects : Electron-donating groups (e.g., methoxy) on aryl phosphanes enhance nickel’s electron density, favoring oxidative addition in cross-coupling reactions.

Methodological Insight : Ligand design should balance steric bulk (e.g., Tolman cone angle) and electronic parameters (e.g., ligand donor number) to optimize catalytic cycles .

How can researchers resolve contradictions in ligand exchange behavior observed in nickel-phosphane complexes?

Data Contradiction Analysis

Conflicting reports on ligand exchange rates (e.g., rapid vs. sluggish substitution) arise from variables such as:

- Solvent polarity : Polar solvents stabilize charged species in autoionization equilibria (e.g., 2[NiL₂X₂] ⇌ [NiL₄]²⁺ + [NiX₄]²⁻), as shown for o-MeO-dppe nickel(II) complexes .

- Temperature : Elevated temperatures accelerate ligand dissociation but may induce decomposition.

- Anion coordination strength : Weakly coordinating anions (e.g., PF₆⁻) favor ionization, while stronger donors (e.g., I⁻) stabilize neutral complexes .

Experimental Design : Use variable-temperature NMR and conductivity measurements to probe equilibria under controlled conditions.

What methodologies are effective in studying autoionization equilibria in nickel-phosphane complexes?

Advanced Analytical Approach

For nickel(II) complexes like [Ni(o-MeO-dppe)X₂], autoionization can be investigated via:

- ³¹P NMR spectroscopy : Detect shifts in phosphorus resonances corresponding to mono(chelate) vs. bis(chelate) species.

- X-ray crystallography : Resolve structural differences between neutral [NiL₂X₂] and ionized [NiL₄]²⁺[NiX₄]²⁻ forms .

- Solvent screening : Compare equilibria in polar (e.g., acetone) vs. nonpolar (e.g., toluene) solvents to assess ionization propensity.

How can phosphane ligand modifications enhance the enantioselectivity of nickel-catalyzed cross-coupling reactions?

Methodological Optimization

While direct evidence for nickel is limited, studies on platinum catalysts suggest:

- Chiral phosphane ligands : C1-symmetric bisphosphanes (e.g., Wang’s Ni-complex) improve enantioselectivity in asymmetric couplings by creating stereochemical environments .

- Substituent tuning : Electron-withdrawing groups on phenyl rings (e.g., 4-F-C₆H₄) modulate metal electron density, affecting transition-state interactions .

Experimental Recommendation : Screen ligand libraries with varying aryl substituents and track enantiomeric excess (ee) via chiral HPLC.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.